molecular formula C10H14N2O3S2 B13514852 N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide

Cat. No.: B13514852
M. Wt: 274.4 g/mol
InChI Key: LWDMSCZBFPYSQR-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide typically involves the reaction of cyclopentylamine with 5-sulfamoylthiophene-3-carboxylic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues, further enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide is unique due to its specific combination of a cyclopentyl group, a sulfonamide group, and a thiophene ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-cyclopentyl-5-sulfamoylthiophene-3-carboxamide

InChI

InChI=1S/C10H14N2O3S2/c11-17(14,15)9-5-7(6-16-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)(H2,11,14,15)

InChI Key

LWDMSCZBFPYSQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=C2)S(=O)(=O)N

Origin of Product

United States

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